molecular formula C11H12BrNOS B1412950 6-(4-Bromobutoxy)benzo[d]thiazole CAS No. 1953183-92-0

6-(4-Bromobutoxy)benzo[d]thiazole

Cat. No. B1412950
M. Wt: 286.19 g/mol
InChI Key: BILGNPYBPWFSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromobutoxy)benzo[d]thiazole is a chemical compound with the formula C11H12BrNOS and a molecular weight of 286.19 . It is used in pharmaceutical testing and is available for bulk manufacturing, sourcing, and procurement .


Molecular Structure Analysis

The molecular structure of 6-(4-Bromobutoxy)benzo[d]thiazole is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Benzo[d]thiazole derivatives are pivotal in drug discovery due to their bioactivity across several domains. Durcik et al. (2020) illustrated an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their potential as versatile building blocks in drug discovery due to the ability to substitute at various positions, offering wide chemical space exploration around the molecule for targeting specific ligands (Durcik et al., 2020).

Electronics and Material Science

The electron-deficient nature of benzo[d]thiazole and its derivatives makes them highly valuable in the design of organic semiconductors. Chen et al. (2016) discussed the implementation of benzo[d][1,2,3]thiadiazole (isoBT) derivatives in semiconducting polymers for high-performance optoelectronic devices, such as transistors and solar cells, demonstrating their critical role in enhancing device performance (Chen et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in acidic solutions, demonstrating their effectiveness and providing insights into the adsorption mechanism, which is crucial for protecting materials in harsh environments (Hu et al., 2016).

properties

IUPAC Name

6-(4-bromobutoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c12-5-1-2-6-14-9-3-4-10-11(7-9)15-8-13-10/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILGNPYBPWFSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCCCBr)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromobutoxy)benzo[d]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Bromobutoxy)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
6-(4-Bromobutoxy)benzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
6-(4-Bromobutoxy)benzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
6-(4-Bromobutoxy)benzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
6-(4-Bromobutoxy)benzo[d]thiazole
Reactant of Route 6
Reactant of Route 6
6-(4-Bromobutoxy)benzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.